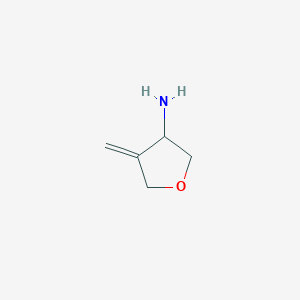4-Methylideneoxolan-3-amine
CAS No.: 2167821-66-9
Cat. No.: VC6513311
Molecular Formula: C5H9NO
Molecular Weight: 99.133
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2167821-66-9 |
|---|---|
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.133 |
| IUPAC Name | 4-methylideneoxolan-3-amine |
| Standard InChI | InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6/h5H,1-3,6H2 |
| Standard InChI Key | IVDIRHIPXFSYRL-UHFFFAOYSA-N |
| SMILES | C=C1COCC1N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
4-Methylideneoxolan-3-amine belongs to the oxolane (tetrahydrofuran) derivative family, distinguished by a methylidene (=CH₂) group at the 4-position and an amine (-NH₂) group at the 3-position. The IUPAC name, 4-methylideneoxolan-3-amine, reflects this substitution pattern. Its SMILES notation (C=C1COCC1N) and InChIKey (IVDIRHIPXFSYRL-UHFFFAOYSA-N) provide unambiguous structural identification.
Table 1: Fundamental Properties of 4-Methylideneoxolan-3-amine
| Property | Value |
|---|---|
| CAS No. | 2167821-66-9 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.133 g/mol |
| IUPAC Name | 4-methylideneoxolan-3-amine |
| SMILES | C=C1COCC1N |
| InChI | InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6/h5H,1-3,6H2 |
| InChIKey | IVDIRHIPXFSYRL-UHFFFAOYSA-N |
The compound’s oxolane ring confers rigidity, while the methylidene and amine groups introduce sites for electrophilic and nucleophilic reactivity, respectively. Computational models predict a polar surface area of approximately 35 Ų, suggesting moderate solubility in polar solvents, though experimental data remain unavailable.
Synthesis and Manufacturing
Reported Synthetic Routes
-
Ring-Closing Metathesis: Starting from a diene precursor, a Grubbs catalyst-mediated reaction could form the oxolane ring with a pendant methylidene group.
-
Amine Introduction: Subsequent nucleophilic substitution or reductive amination could install the amine group at the 3-position.
A patent describing the synthesis of 3-amino-2-chloro-4-methylpyridine (US6399781B1) illustrates analogous steps—Knovenagel condensation, acid-catalyzed cyclization, and chlorination—though adapted for a pyridine scaffold . Similar strategies, substituting malononitrile with amine-containing reagents, might be feasible for 4-methylideneoxolan-3-amine.
Challenges and Optimization
Key challenges include stabilizing the methylidene group during synthesis and avoiding side reactions at the amine site. Protective groups (e.g., tert-butoxycarbonyl) could mitigate undesired nucleophilic attacks, as seen in the synthesis of related compounds . Solvent selection and temperature control, critical in exothermic cyclization reactions , would also influence yield.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Reactivity
The amine group’s lone pair enables nucleophilic substitutions, forming amides or imines. Meanwhile, the methylidene moiety participates in Diels-Alder reactions or electrophilic additions. For example, reaction with acyl chlorides could yield substituted amides, while [4+2] cycloadditions with dienophiles might generate complex heterocycles.
Stability and Degradation
Under acidic conditions, the oxolane ring may undergo hydrolysis to form a diol, while strong bases could deprotonate the amine. Thermal stability remains unstudied, but analogous compounds decompose above 200°C, suggesting cautious handling during high-temperature reactions.
Research Gaps and Future Directions
Unexplored Synthetic Methodologies
Developing efficient, scalable syntheses is paramount. Exploring biocatalytic routes or flow chemistry could improve yields and sustainability.
Biological Profiling
In vitro assays to evaluate antimicrobial, anticancer, or neuroprotective activity are warranted. Computational docking studies could prioritize target proteins for experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume